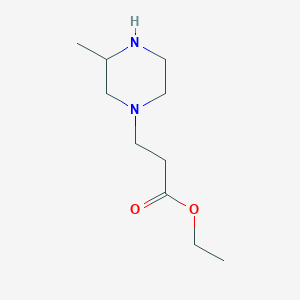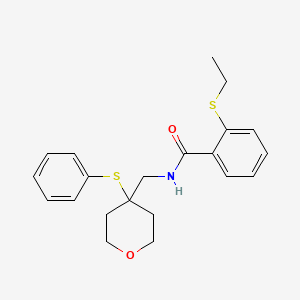![molecular formula C11H10N4O2 B2956805 [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 2172252-35-4](/img/structure/B2956805.png)
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is a compound that features an azidomethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the following steps:
Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor, such as a halomethylbenzene, with sodium azide under appropriate conditions.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable starting materials like amino alcohols and carboxylic acids.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azide and oxazole-containing molecules on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure could be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The oxazole ring can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The methanol group can undergo metabolic transformations, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Azidomethyl)phenyl]-1,3-oxazole: Lacks the methanol group.
[5-(Azidomethyl)phenyl]-1,3-oxazole: Similar structure but different substitution pattern.
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]ethanol: Contains an ethanol group instead of methanol.
Uniqueness
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is unique due to the presence of both the azidomethyl and methanol groups attached to the oxazole ring
Propiedades
IUPAC Name |
[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECDYXGGAAZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2956731.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2956736.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2956741.png)
![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)
